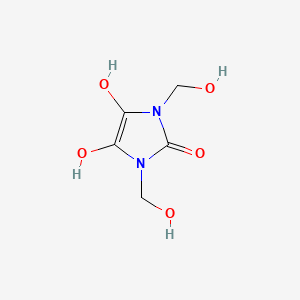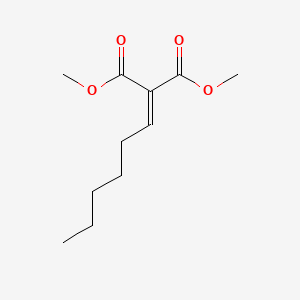
Dimethyl 2-hexylidenemalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylidenemalonate can be synthesized through the condensation of dimethyl malonate with hexanal in the presence of a base. The reaction typically involves the deprotonation of dimethyl malonate to form an enolate, which then undergoes nucleophilic addition to hexanal, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-hexylidenemalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides to form alkylated products.
Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Acids: Hydrochloric acid or sulfuric acid for hydrolysis.
Heat: Applied during decarboxylation reactions.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hexylidenemalonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Intermediate in the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Utilized in the preparation of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-hexylidenemalonate involves its reactivity as an enolate. The enolate form can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl Malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-hexylidenemalonate is unique due to its hexylidene group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
Eigenschaften
CAS-Nummer |
74290-25-8 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
dimethyl 2-hexylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
HEEGGQBFHGQOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
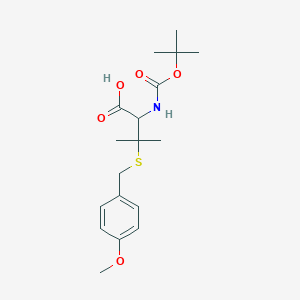

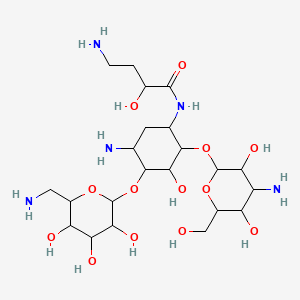
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)


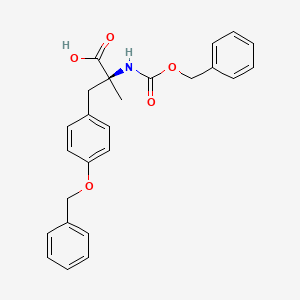
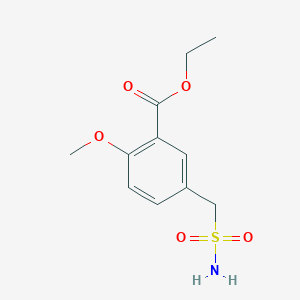

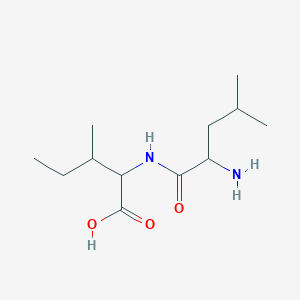
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
